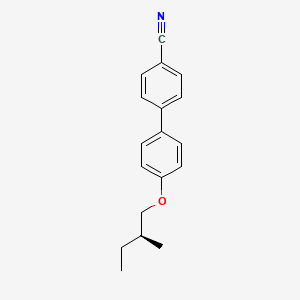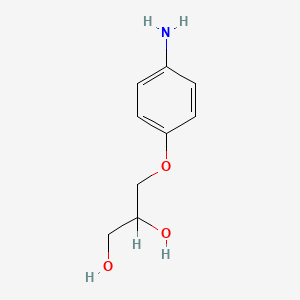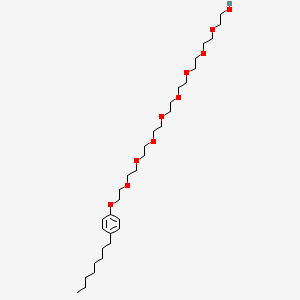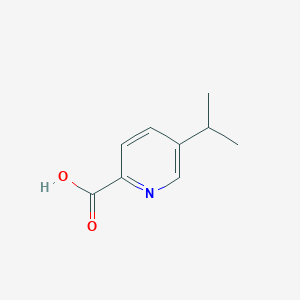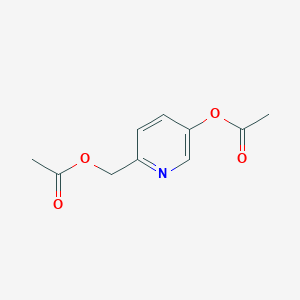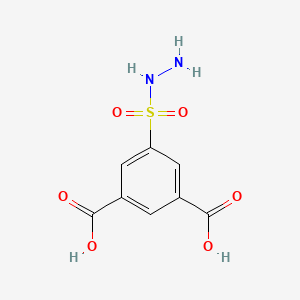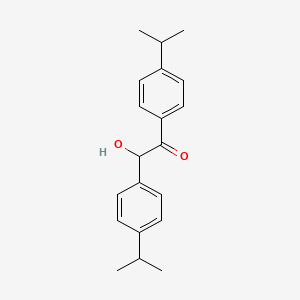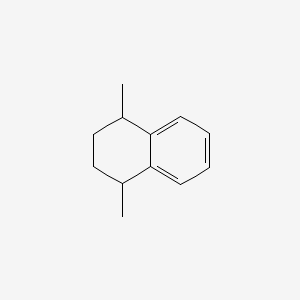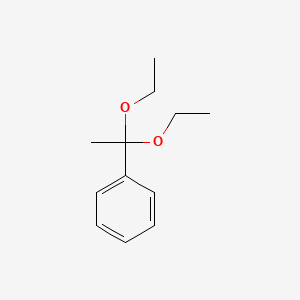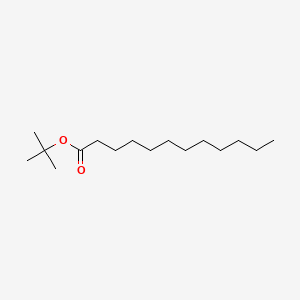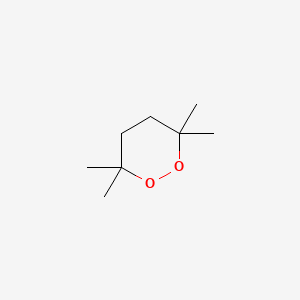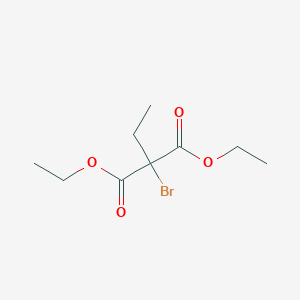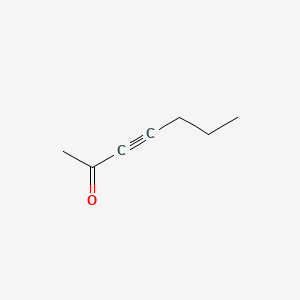
(4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid is an organic compound belonging to the class of phenylpropanoids. It is characterized by the presence of two methoxyphenyl groups attached to an acrylic acid moiety. This compound is known for its significant biological activities, including hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of advanced purification techniques like crystallization and chromatography is common to obtain high-purity products .
化学反应分析
Types of Reactions: (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
(4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its biological activities, including hepatoprotective, anti-amnesic, and neuroprotective effects.
Medicine: Investigated for potential therapeutic applications in treating liver diseases, cognitive disorders, and diabetes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid involves its interaction with various molecular targets and pathways:
Hepatoprotective Activity: The compound exerts its hepatoprotective effects by modulating oxidative stress and inflammatory pathways in liver cells.
Anti-amnesic and Cognition-Enhancing Activity: It enhances cognitive function by interacting with neurotransmitter systems and promoting neurogenesis.
Antihyperglycemic Activity: The compound helps regulate blood glucose levels by modulating insulin signaling pathways.
相似化合物的比较
(E)-3-(4-Methoxyphenyl)acrylic acid: Shares similar structural features and biological activities but differs in the position of the methoxy groups.
Chalcone Derivatives: These compounds also possess phenylpropanoid structures and exhibit a range of biological activities, including anticancer and anti-inflammatory effects
Uniqueness: (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid is unique due to its dual methoxyphenyl groups, which contribute to its enhanced biological activities and potential therapeutic applications. Its ability to modulate multiple molecular pathways makes it a promising candidate for further research and development .
属性
CAS 编号 |
83072-25-7 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
(E)-2,3-bis(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)11-16(17(18)19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19)/b16-11+ |
InChI 键 |
DUVDSIWOHRUZCS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


